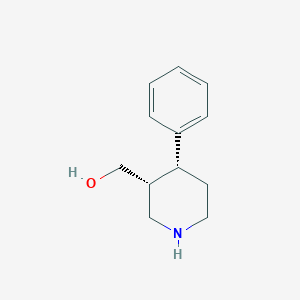
((3R,4R)-4-Phenylpiperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3R,4R)-4-Phenylpiperidin-3-yl)methanol: is a chiral compound with a piperidine ring substituted with a phenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Phenylpiperidin-3-yl)methanol typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a ketone intermediate using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used. Sodium borohydride (NaBH₄) is a common reagent for such reductions.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: SOCl₂ or PBr₃ in anhydrous conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its structure is similar to that of known pharmacologically active compounds, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.
Mecanismo De Acción
The mechanism by which ((3R,4R)-4-Phenylpiperidin-3-yl)methanol exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The phenyl group and the hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparación Con Compuestos Similares
(3R,4R)-4-Hydroxy-3-pyrrolidinemethanol: Similar structure but with a pyrrolidine ring.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Contains additional hydroxyl groups and a longer alkyl chain.
Uniqueness: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxymethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
1807937-67-2 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[(3R,4R)-4-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12+/m1/s1 |
Clave InChI |
CCYONUQTZTYVFP-NEPJUHHUSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@@H]1C2=CC=CC=C2)CO |
SMILES canónico |
C1CNCC(C1C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


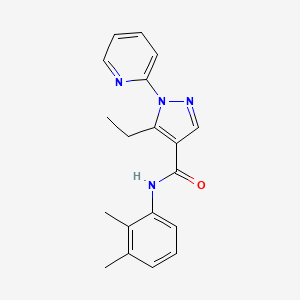
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361610.png)
![(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
![Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13361641.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361650.png)

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
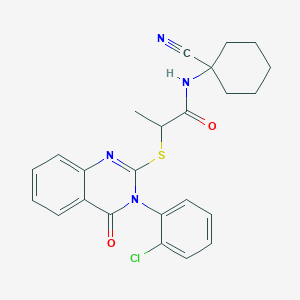
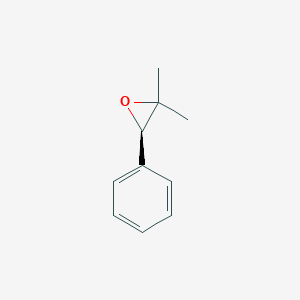
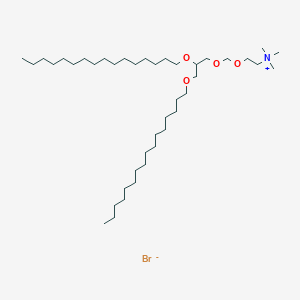
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
